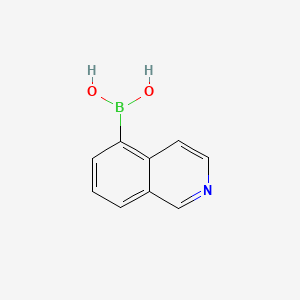










|
REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[CH:9]=[CH:10][N:11]=[CH:12]2.C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C>C1COCC1>[B:21]([OH:22])([OH:20])[C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[CH:9]=[CH:10][N:11]=[CH:12]2
|


|
Name
|
|
|
Quantity
|
520 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=CN=CC2=CC=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at the same temperature for 5′ and
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to react at this temperature over 45′
|
|
Type
|
STIRRING
|
|
Details
|
stirred for an additional hour
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched by slow addition of a 5% NaOH solution (30 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
ADDITION
|
|
Details
|
acidified to pH 5/6 by addition of 10% HCl at O° C
|
|
Type
|
EXTRACTION
|
|
Details
|
Extraction
|
|
Type
|
CUSTOM
|
|
Details
|
with ethyl acetate, evaporation of the organic phase and crystallisation from diethyl ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B(C1=C2C=CN=CC2=CC=C1)(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 250 mg | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |